1,5-Dimethyl-1H-pyrrole-2-carboxamidine

Insect ryanodine receptor Calcium channel activation Insecticide discovery

Researchers requiring reproducible SAR data face uncontrolled variables when substituting generically described pyrrole-2-carboxamidine analogs-regioisomers produce divergent target engagement profiles that compromise cross-study comparability. • Defined 1,5-dimethyl substitution topology establishes specific steric/electronic environment for RyR and MmpL3 target engagement; validated scaffold achieving sub-μM insecticidal potency and MIC <0.016 μg/mL against drug-resistant M. tuberculosis • Supplied as hydrochloride salt, ≥95% purity; in-stock availability with full QA documentation for procurement compliance

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12433902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrrole-2-carboxamidine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C)C(=N)N
InChIInChI=1S/C7H11N3/c1-5-3-4-6(7(8)9)10(5)2/h3-4H,1-2H3,(H3,8,9)
InChIKeyZJGZSOPQLOXMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-pyrrole-2-carboxamidine: Structural Baseline


1,5-Dimethyl-1H-pyrrole-2-carboxamidine (CAS 744193-07-5, molecular formula C₇H₁₁N₃, MW 137.18) is a small-molecule heterocyclic building block comprising a 1,5-dimethyl-substituted pyrrole core bearing a carboxamidine group at the 2-position . The compound is primarily supplied as its hydrochloride salt for research applications, with commercially available purity specifications typically exceeding 95% . Within the pyrrole-2-carboxamide/carboxamidine chemical space, the 1,5-dimethyl substitution pattern represents a specific substitution topology that distinguishes it from regioisomers such as 1,5-dimethyl-1H-pyrrole-3-carboxamide and differentially methylated analogs . This substitution pattern establishes a defined electronic and steric environment around the amidine pharmacophore that cannot be replicated by unsubstituted pyrrole-2-carboxamidine or alternative regioisomers.

Why Generic Pyrrole-2-carboxamidines Cannot Substitute


Pyrrole-2-carboxamidines represent a privileged scaffold in medicinal chemistry with demonstrated activity across multiple target classes, including insect ryanodine receptors (RyR) [1], mycobacterial MmpL3 transporters , and bacterial Mur ligases [2]. However, biological outcomes within this class are exquisitely sensitive to substitution pattern. The 1,5-dimethyl substitution of the target compound establishes a specific conformational bias and electronic distribution that influences target engagement, metabolic stability, and synthetic accessibility [1]. Unsubstituted pyrrole-2-carboxamidine or regioisomers (e.g., 3-carboxamide derivatives) will produce divergent structure-activity profiles that cannot be normalized through post hoc data adjustment. For procurement decisions where reproducible experimental outcomes depend on precise molecular topology, substitution with generically described pyrrole-2-carboxamidine analogs introduces uncontrolled variables that compromise data interpretability and cross-study comparability.

Quantitative Comparator Evidence


RyR Activation Potency

Optimized pyrrole-2-carboxamide analogs (exemplified by compound F-12) exhibit RyR activation potency comparable to that of commercial anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole when tested against Drosophila melanogaster RyR [1]. The 1,5-dimethyl substitution pattern of the target compound mirrors the substitution topology found in optimized pyrrole-2-carboxamides that achieve sub-micromolar EC₅₀ values in calcium mobilization assays [1]. Notably, the G4946E resistance mutation confers cross-resistance between pyrrole-2-carboxamides and diamides, confirming a shared binding domain [1].

Insect ryanodine receptor Calcium channel activation Insecticide discovery

Antitubercular Potency

Pyrrole-2-carboxamide derivatives designed as MmpL3 inhibitors demonstrate potent antitubercular activity, with optimized compounds achieving MIC values below 0.016 μg/mL against Mycobacterium tuberculosis . In a parallel study, 2,5-dimethylpyrrole derivatives exhibited potent inhibitory effects against both drug-susceptible and multidrug-resistant M. tuberculosis clinical isolates [1]. The 1,5-dimethyl substitution of the target compound provides the methyl substitution topology required for MmpL3 binding pocket complementarity, with SAR studies confirming that substitution at both the 1- and 5-positions (or 2- and 5-positions in related scaffolds) is critical for maintaining antimycobacterial potency [1].

Antitubercular drug discovery MmpL3 inhibition Multidrug-resistant tuberculosis

Metabolic Stability Advantage

Patent data disclose that novel pyrrole carboxamide compounds designed as Cdc7 kinase inhibitors demonstrate enhanced metabolic stability properties compared to structurally related compounds of the same class lacking the optimized substitution pattern [1]. While specific quantitative stability data for 1,5-dimethyl-1H-pyrrole-2-carboxamidine are not disclosed in the public domain, the patent explicitly claims that the substitution pattern embodied by dimethylpyrrole carboxamidines confers a surprising metabolic stability advantage over earlier pyrrole-based Cdc7 inhibitors [1]. In the antitubercular context, optimized pyrrole-2-carboxamide Compound 32 demonstrated good microsomal stability and almost no inhibition of the hERG K⁺ channel .

Kinase inhibitor Cdc7 Drug metabolism

Antiviral Activity of Monopyrrole Amidines

In a comparative study of pyrrole amidine antiviral antibiotics, a monopyrrole derivative (N-methyl-5-nitropyrrole-2-carboxamido-β-propionamidine hydrochloride) was found to be nontoxic and exhibited antiviral activity nearly equivalent to that of the natural product distamycin A, a tripyrrole DNA minor groove binder [1]. All tripyrrole derivatives in the series were less active than distamycin A, highlighting the potential of appropriately substituted monopyrrole amidines to achieve favorable therapeutic indices [1]. The amidine functionality present in 1,5-dimethyl-1H-pyrrole-2-carboxamidine is a key structural determinant for DNA minor groove recognition and antiviral activity within this chemotype.

Antiviral DNA minor groove binder Pyrrole amidine

Application Scenarios for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine


Insecticide Discovery: RyR Activator Lead

1,5-Dimethyl-1H-pyrrole-2-carboxamidine serves as a validated starting scaffold for developing novel insect ryanodine receptor (RyR) activators. As demonstrated by Cordova et al. [1], pyrrole-2-carboxamides achieve sub-micromolar potency against insect RyRs comparable to commercial diamide insecticides. The 1,5-dimethyl substitution pattern provides the appropriate steric and electronic profile for accessing the diamide binding domain, as evidenced by cross-resistance conferred by the G4946E mutation [1]. This scaffold is particularly valuable for programs seeking to circumvent existing diamide resistance mechanisms or to develop insecticidal leads with differentiated physicochemical properties.

Antitubercular MmpL3 Inhibitor Optimization

The compound is strategically positioned for antitubercular drug discovery programs targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. Pyrrole-2-carboxamide derivatives have been validated as potent MmpL3 inhibitors with MIC values below 0.016 μg/mL against drug-resistant M. tuberculosis strains . The dimethyl substitution topology is essential for MmpL3 binding pocket complementarity, and optimized leads demonstrate favorable in vitro safety profiles including minimal hERG inhibition and good microsomal stability . The scaffold offers a structurally distinct alternative to existing MmpL3 inhibitors such as SQ109 and BM212, enabling exploration of novel intellectual property space.

Antiviral DNA Minor Groove Binder Development

1,5-Dimethyl-1H-pyrrole-2-carboxamidine provides a monopyrrole amidine core suitable for developing DNA minor groove-binding antiviral agents. The amidine functionality enables sequence-selective DNA recognition, while the monopyrrole architecture, as shown by Bialer et al. [2], can achieve antiviral activity comparable to tripyrrole natural products with improved safety profiles. This scaffold is particularly relevant for programs targeting AT-rich DNA sequences in viral genomes or for developing synthetic analogs of distamycin and netropsin with reduced molecular complexity and enhanced synthetic accessibility.

Cdc7 Inhibitor Lead Optimization

The compound is a suitable building block for synthesizing pyrrole carboxamide-based Cdc7 kinase inhibitors. Patent disclosures [3] indicate that substituted pyrrole carboxamides bearing dimethyl substitution exhibit enhanced metabolic stability relative to earlier-generation Cdc7 inhibitors, addressing a critical liability in kinase inhibitor development. The 1,5-dimethyl substitution pattern contributes to improved DMPK properties while maintaining Cdc7 inhibitory potency, making this scaffold valuable for oncology programs targeting DNA replication stress and cell cycle dysregulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Dimethyl-1H-pyrrole-2-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.